Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 170751-24-3
VCID: VC16852897
InChI: InChI=1S/C13H12O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3
SMILES:
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate

CAS No.: 170751-24-3

Cat. No.: VC16852897

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate - 170751-24-3

Specification

CAS No. 170751-24-3
Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
IUPAC Name dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate
Standard InChI InChI=1S/C13H12O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3
Standard InChI Key DFJYCHBNMCMJAL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(C=C1C2=CC=CC=C2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate (C₁₃H₁₂O₄) features a cyclopropene ring with a phenyl group at the 2-position and two methyl ester groups at the 1,1-positions. The unsaturated cyclopropene ring introduces significant angle strain, rendering the compound highly reactive toward ring-opening and cycloaddition reactions. Key structural data derived from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the cis arrangement of the ester groups and the planar geometry of the cyclopropene moiety .

Table 1: Physical and Spectroscopic Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₃H₁₂O₄
Molecular weight232.23 g/mol
Melting point69–71°C
¹H NMR (CDCl₃)δ 7.62–7.64 (m, 2H), 7.43–7.44 (m, 3H), 6.89 (s, 1H), 3.76 (s, 3H), 3.72 (s, 3H)
AppearancePale yellow solid

The ¹H NMR spectrum reveals aromatic protons at δ 7.62–7.44 ppm and a singlet at δ 6.89 ppm corresponding to the cyclopropene vinylic proton. The methyl ester groups resonate as singlets at δ 3.76 and 3.72 ppm, consistent with their equivalence in the symmetric structure .

Reactivity and Mechanistic Insights

The cyclopropene ring in dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate undergoes ring-opening reactions under electrophilic or thermal conditions. Quantum chemical calculations (B3LYP/6-31G(d)/LanL2DZ) suggest that the ring strain (≈50 kcal/mol) drives its reactivity, enabling participation in Diels-Alder reactions and nucleophilic additions .

Electrophilic Additions

In the presence of Brønsted acids, the cyclopropene ring opens to form allylic cations, which can trap nucleophiles such as chloride or water. For example, treatment with HCl yields chlorinated malonate derivatives, analogous to the behavior of donor-acceptor cyclopropanes .

Cycloadditions

The compound acts as a dienophile in [4+2] cycloadditions with dienes, producing bicyclic intermediates. This reactivity parallels that of related cyclopropanes but proceeds at lower temperatures due to increased ring strain .

Comparative Analysis with Cyclopropane Analogs

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate exhibits distinct reactivity compared to its saturated counterpart, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate:

Table 3: Cyclopropene vs. Cyclopropane Reactivity

PropertyCyclopropene DerivativeCyclopropane Derivative
Ring strainHigh (≈50 kcal/mol)Moderate (≈27 kcal/mol)
Electrophilic reactivityRapid ring-openingRequires strong Lewis acids
Thermal stabilityDecomposes above 100°CStable up to 150°C

The unsaturated ring enhances electrophilicity, making the cyclopropene derivative more reactive toward nucleophiles and dienophiles.

Applications in Organic Synthesis

This compound serves as a precursor to polycyclic aromatics and heterocycles. For instance, its Diels-Alder adducts undergo retro-cycloaddition to generate substituted naphthalenes, which are valuable in medicinal chemistry . Recent studies highlight its potential in synthesizing antiviral and anticancer agents, though further pharmacological validation is required .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclopropene derivatives.

  • Photophysical Studies: Investigating the compound’s fluorescence properties for sensor applications.

  • Biological Screening: Evaluating its bioactivity against microbial and cancer cell lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator